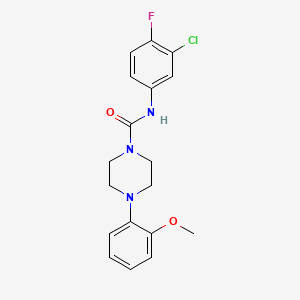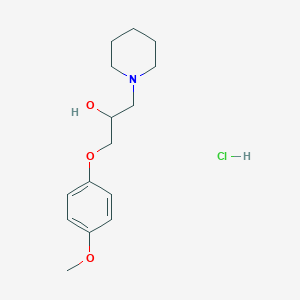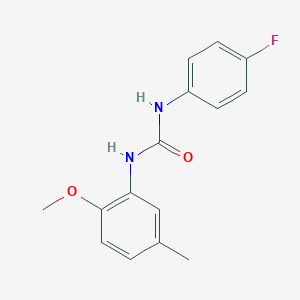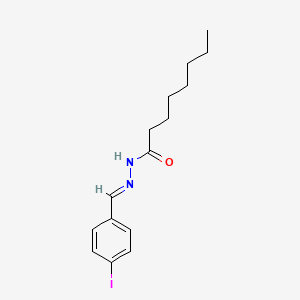
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as CFM-2, is a compound that has gained attention in scientific research due to its potential therapeutic properties. CFM-2 belongs to the class of piperazinecarboxamide compounds and is known to have an affinity for the sigma-1 receptor.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological processes, including pain perception, inflammation, and neuronal signaling. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce neuropathic pain in animal models, and it has also been shown to have anxiolytic and antidepressant effects. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. It has also been shown to have a low toxicity profile, making it a viable compound for in vivo studies. However, this compound has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain applications. Additionally, it has a relatively low affinity for the sigma-1 receptor, which may limit its potency in certain contexts.
将来の方向性
There are several future directions for research related to N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is the development of more potent sigma-1 receptor modulators. Additionally, this compound may have potential applications in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain. This compound has been shown to modulate the sigma-1 receptor, which may contribute to its therapeutic effects. While this compound has some limitations for lab experiments, it has several advantages, including its stability and low toxicity profile. Future research is needed to fully understand the potential applications of this compound and to develop more potent sigma-1 receptor modulators.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzaldehyde to form N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide. This intermediate is then reacted with piperazine and chloroform to produce this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied extensively in scientific research due to its potential therapeutic properties. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various physiological processes. This compound has been studied for its potential use in the treatment of various conditions, including depression, anxiety, and neuropathic pain.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-17-5-3-2-4-16(17)22-8-10-23(11-9-22)18(24)21-13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUGRUBWQCQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5427875.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)
![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
![N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427886.png)
![2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5427905.png)

![2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyridine](/img/structure/B5427923.png)

![3-(benzylthio)-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5427948.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}methanesulfonamide](/img/structure/B5427953.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5427966.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5427967.png)

![2,2'-[2,3-quinoxalinediylbis(thio)]diacetamide](/img/structure/B5427978.png)